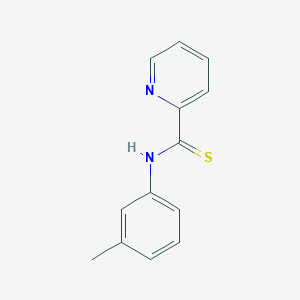
N-(3-methylphenyl)-2-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-pyridinecarbothioamide, also known as 3-Methylpyridine-2-carbothioamide, is a chemical compound with potential biological applications. It belongs to the class of pyridine derivatives and has a molecular formula of C12H12N2S.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-pyridinecarbothioamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to induce apoptosis in cancer cells and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methylphenyl)-2-pyridinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which hinders its clinical development.
Direcciones Futuras
There are several future directions for the research on N-(3-methylphenyl)-2-pyridinecarbothioamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential as an antimicrobial agent. Additionally, future studies could focus on the development of more efficient synthesis methods to improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential biological applications. Its synthesis method is reliable and efficient, and it has been extensively studied for its anti-inflammatory, antioxidant, and antitumor properties. Further research is needed to fully understand its mechanism of action and explore its potential as an antimicrobial agent. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-2-pyridinecarbothioamide can be achieved by reacting 3-methylpyridine-2-amine with carbon disulfide in the presence of a base. The resulting product is then further reacted with an alkyl halide to yield the final product. The synthesis method has been reported in several research articles and is considered a reliable and efficient process.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-pyridinecarbothioamide has been extensively studied for its potential biological applications. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
N-(3-methylphenyl)pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUXHAPDFSIUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355353 |
Source


|
| Record name | 2-Pyridinecarbothioamide, N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33262-64-5 |
Source


|
| Record name | 2-Pyridinecarbothioamide, N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
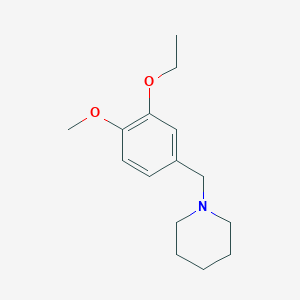
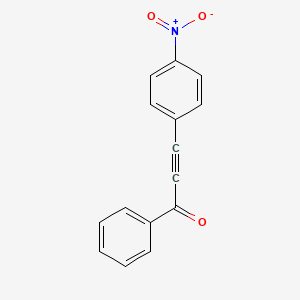

![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)
![ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)
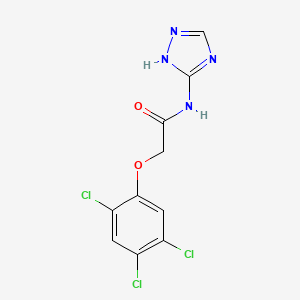
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
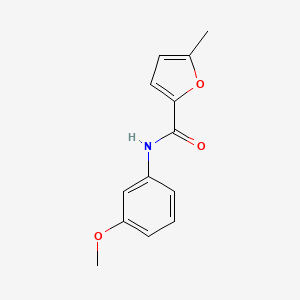

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)
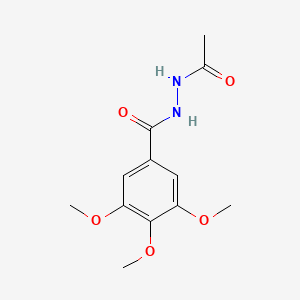
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)